
4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism of action of 4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to interact with enzymes, receptors, or DNA, leading to changes in cellular processes. These interactions can result in the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.
類似化合物との比較
4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:
- 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
- 4-Methyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of a methoxy group in this compound may confer unique reactivity and biological activity compared to its analogs.
特性
CAS番号 |
72499-66-2 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
9-methoxy-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H12N2O2/c1-21-18-14-6-4-8-20(14)15-10-17-12(9-13(15)19-18)11-5-2-3-7-16(11)22-17/h2-10H,1H3 |
InChIキー |
GUAPUPBBDHPSKA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=C3C(=C2)C4=CC=CC=C4O3)N5C1=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


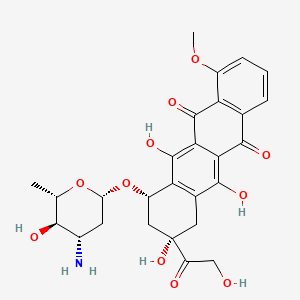

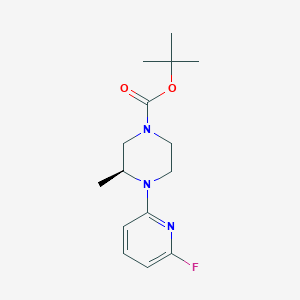
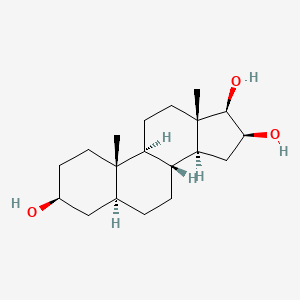
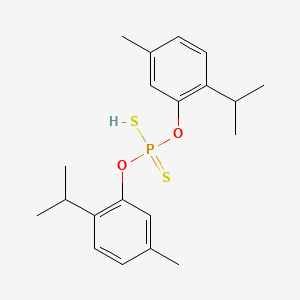
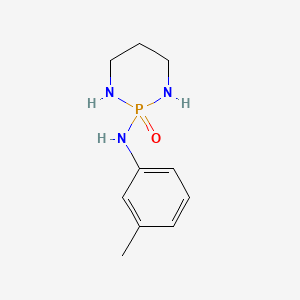
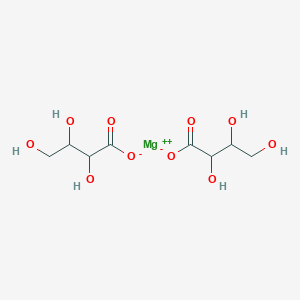
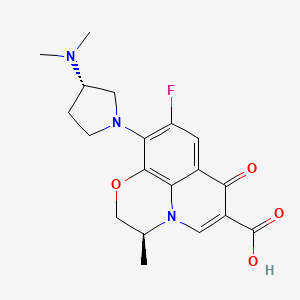
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

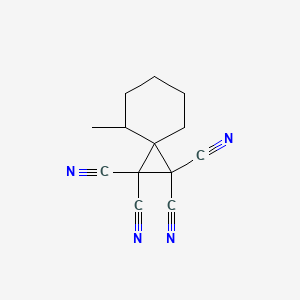
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)

